2-chloro-6-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN6O/c1-13-25-18(11-19(26-13)29-10-9-24-12-29)27-14-5-7-15(8-6-14)28-21(30)20-16(22)3-2-4-17(20)23/h2-12H,1H3,(H,28,30)(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNMXMABSOFDNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is often synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling Reactions: The imidazole and pyrimidine rings are then coupled through a nucleophilic aromatic substitution reaction.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction, typically using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-chloro-6-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrimidine-Based EGFR Inhibitors
Compound 1 (): (S)-2,6-dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide
- Key Features: A diaminopyrimidine core with a hydroxypropan-2-ylamino substituent and dichlorobenzamide.
- Activity: EGFR inhibition with IC₅₀ values in the nanomolar range.
Compound 2 (): 2,6-dichloro-N-(2-(2-(4-hydroxypiperidin-1-yl)pyrimidin-4-ylamino)pyridin-4-yl)benzamide
- Key Features : A 4-hydroxypiperidine-substituted pyrimidine.
- Activity : Improved selectivity for mutant EGFR (T790M) due to the piperidine group.
- Comparison : The target’s imidazole may reduce metabolic instability compared to the piperidine’s hydroxyl group, which could be prone to oxidation .
Table 1: Pyrimidine-Based Analogs
Triazole and Triazine Derivatives
Compounds 7–9 ():
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones
- Key Features : Triazole-thione tautomers with sulfonyl and difluorophenyl groups.
- IR spectra (1247–1255 cm⁻¹ for C=S in triazoles vs. ~1663 cm⁻¹ for benzamide C=O in the target) highlight electronic differences .
Compounds 158–162 (): 2-[(4-Amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-{1-[4-(trifluoromethyl)benzyl]tetrahydropyrimidin-2(1H)-ylidene}-4-chloro-5-methylbenzenesulfonamides
Fluorinated and Chlorinated Aromatic Systems
Compound 4 (): 9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one
Research Findings and Implications
- Electronic Effects: The fluorine in the target compound likely reduces metabolic oxidation compared to non-fluorinated analogs, as observed in EGFR inhibitors .
- Binding Interactions : The imidazole group may facilitate hydrogen bonding with kinase ATP pockets, similar to the role of triazole-thiones in compounds but with greater stability .
- Pharmacokinetics : The benzamide linkage balances hydrophobicity and solubility, contrasting with sulfonamide-based derivatives in , which may exhibit higher plasma protein binding .
Q & A
Basic: What are the critical steps for synthesizing this compound with high purity?
Methodological Answer:
The synthesis involves multi-step organic reactions, including:
- Acylation : Reacting a pyrimidinyl-amine intermediate with a benzoyl chloride derivative (e.g., 2-chloro-6-fluorobenzoyl chloride) under inert conditions to form the amide bond .
- Amination : Introducing the imidazole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling reactions to ensure regioselectivity .
- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (solvent: ethanol/water) to achieve >95% purity. Monitor intermediates via TLC and HPLC .
Basic: Which spectroscopic techniques are essential for confirming structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR validate aromatic proton environments (e.g., imidazole protons at δ 7.8–8.2 ppm, pyrimidine carbons at ~160 ppm) and confirm substitution patterns .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-MS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 468.0925) and detects impurities .
- IR Spectroscopy : Identify key functional groups (amide C=O stretch at ~1650 cm⁻¹, imidazole C-N stretch at ~1500 cm⁻¹) .
Basic: How to design initial biological activity screens for this compound?
Methodological Answer:
- Target Selection : Prioritize kinases or receptors (e.g., EGFR, VEGFR) based on structural analogs (e.g., imidazo[1,2-a]pyridines with known kinase inhibition ).
- In Vitro Assays :
- Enzyme Inhibition : Use fluorescence polarization assays (IC₅₀ determination) with ATP-binding pocket proteins .
- Cytotoxicity : Screen against cancer cell lines (e.g., HCT-116, MCF-7) via MTT assays at 1–100 μM concentrations .
Advanced: How to optimize substituents for improved target selectivity?
Methodological Answer:
- SAR Studies :
- Imidazole Modifications : Replace 1H-imidazole with 1,2,4-triazole to reduce off-target binding (e.g., lower hERG inhibition ).
- Fluorine/Chloro Positioning : Adjust halogen positions on the benzamide ring to enhance hydrophobic interactions with kinase pockets (e.g., 2-chloro-6-fluoro vs. 4-chloro analogs ).
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities with target proteins like EGFR (PDB ID: 1M17) .
Advanced: How to address discrepancies in reported biological activity data?
Methodological Answer:
- Assay Validation : Replicate studies under standardized conditions (e.g., fixed ATP concentration in kinase assays ).
- Cellular Context : Account for cell-line-specific expression of efflux pumps (e.g., P-gp) using inhibitors like verapamil .
- Meta-Analysis : Compare data from structurally similar compounds (e.g., trifluoromethyl-substituted benzamides ) to identify trends in potency vs. lipophilicity.
Advanced: What strategies improve metabolic stability in preclinical studies?
Methodological Answer:
- Metabolite Identification : Use liver microsomes (human/rat) with LC-MS/MS to detect oxidation (e.g., imidazole ring hydroxylation) .
- Structural Tweaks : Introduce electron-withdrawing groups (e.g., CF₃ at para-position) to slow CYP450-mediated degradation .
- Prodrug Design : Mask polar groups (e.g., amide) as esters to enhance oral bioavailability .
Advanced: How to design a robust pharmacological testing protocol?
Methodological Answer:
- Dose Escalation : Use a modified Fibonacci sequence (e.g., 10, 20, 40, 80 mg/kg) in murine xenograft models .
- Control Groups : Include vehicle (DMSO/saline) and positive controls (e.g., imatinib for kinase inhibition ).
- Endpoint Analysis : Measure tumor volume (caliper) and serum biomarkers (ELISA) at 7-day intervals .
Advanced: How to assess environmental impact during disposal?
Methodological Answer:
- Fate Studies : Analyze hydrolysis (pH 4–9 buffers) and photodegradation (UV-Vis irradiation) to identify persistent metabolites .
- Ecotoxicology : Test acute toxicity in Daphnia magna (LC₅₀) and algae (growth inhibition) per OECD guidelines .
Advanced: What computational approaches predict off-target effects?
Methodological Answer:
- Phosphoproteomics : Use SILAC-based mass spectrometry to map kinase inhibition profiles in cell lysates .
- Machine Learning : Train models on ChEMBL data to predict CYP450 interactions (e.g., Random Forest classifiers) .
Advanced: How to develop a validated bioanalytical assay for pharmacokinetics?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
